BenchChemオンラインストアへようこそ!

4-Phenyl-4-(pyrrolidin-1-yl)piperidine

Physicochemical profiling Protonation state Drug-likeness optimization

4-Phenyl-4-(pyrrolidin-1-yl)piperidine (CAS 3543-21-3) is a disubstituted piperidine derivative featuring a phenyl group and a pyrrolidin-1-yl moiety at the C4 position of the piperidine ring, with molecular formula C15H22N2 and molecular weight 230.35 g/mol. The compound is cataloged by suppliers as a 'versatile small molecule scaffold' and is controlled in at least one jurisdiction, indicating restrictions on its handling and distribution.

Molecular Formula C15H22N2
Molecular Weight 230.355
CAS No. 3543-21-3
Cat. No. B2815677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-4-(pyrrolidin-1-yl)piperidine
CAS3543-21-3
Molecular FormulaC15H22N2
Molecular Weight230.355
Structural Identifiers
SMILESC1CCN(C1)C2(CCNCC2)C3=CC=CC=C3
InChIInChI=1S/C15H22N2/c1-2-6-14(7-3-1)15(8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2
InChIKeyCELGPXSFFNRYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-4-(pyrrolidin-1-yl)piperidine (CAS 3543-21-3): Structural and Procurement Baseline


4-Phenyl-4-(pyrrolidin-1-yl)piperidine (CAS 3543-21-3) is a disubstituted piperidine derivative featuring a phenyl group and a pyrrolidin-1-yl moiety at the C4 position of the piperidine ring, with molecular formula C15H22N2 and molecular weight 230.35 g/mol . The compound is cataloged by suppliers as a 'versatile small molecule scaffold' and is controlled in at least one jurisdiction, indicating restrictions on its handling and distribution . Its structure uniquely combines a secondary amine (piperidine NH, predicted pKa 9.86) for downstream functionalization with a tertiary amine (pyrrolidine) and an aromatic ring for molecular recognition, distinguishing it from simpler mono-substituted piperidine building blocks .

Why 4-Phenyl-4-(pyrrolidin-1-yl)piperidine Cannot Be Replaced by Common Piperidine Building Blocks


Substituting 4-Phenyl-4-(pyrrolidin-1-yl)piperidine with a simpler analog such as 4-phenylpiperidine or 4-(1-pyrrolidinyl)piperidine is chemically non-equivalent because the target compound's geminal disubstitution at C4 creates a quaternary carbon center bearing both aromatic and heterocyclic motifs, a geometry that cannot be replicated by mono-substituted congeners . This structural distinction manifests quantitatively: the predicted pKa of 9.86 for the target compound is ~0.3–0.5 log units lower than that of 4-phenylpiperidine (pKa 10.20) or 4-(1-pyrrolidinyl)piperidine (pKa 10.32), meaning the target compound exists in a different protonation equilibrium at physiological pH—a critical factor for membrane permeability, solubility, and receptor pharmacophore matching . Furthermore, the presence of both a secondary and a tertiary amine provides orthogonal reactivity handles for sequential derivatization, a capability absent in the comparator compounds .

Quantitative Differentiation Evidence for 4-Phenyl-4-(pyrrolidin-1-yl)piperidine Versus Closest Analogs


Basicity Shift: Predicted pKa of 9.86 Versus 10.20–10.32 for Mono-Substituted Comparators

The predicted pKa of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine is 9.86±0.10, which is 0.34 units lower than that of 4-phenylpiperidine (pKa 10.20±0.10) and 0.46 units lower than that of 4-(1-pyrrolidinyl)piperidine (pKa 10.32±0.20) . A pKa difference of this magnitude corresponds to approximately a 2- to 3-fold difference in the ratio of free base to protonated species at physiological pH 7.4, translating into measurably distinct logD, solubility, and passive membrane permeability profiles [1].

Physicochemical profiling Protonation state Drug-likeness optimization

Molecular Weight and Lipophilicity Envelope Differentiation

With a molecular weight of 230.35 g/mol and a predicted boiling point of 336.1°C, 4-Phenyl-4-(pyrrolidin-1-yl)piperidine occupies a distinct region of physicochemical space compared to its stripped-down analogs: 4-phenylpiperidine (MW 161.24, bp ~255°C) and 4-(1-pyrrolidinyl)piperidine (MW 154.25, mp ~52–58°C) . The additional 69–76 Da of mass and the presence of both aromatic and heterocyclic rings place the target compound within the 'lead-like' property space (MW 200–350) while the comparators fall into the 'fragment-like' space (MW < 200), making them suited for different stages of drug discovery [1].

Lead-like properties Fragment-based drug discovery Physicochemical space

Scaffold Versatility: Dual Reactive Sites Enable Multi-Target Derivatization

The compound's structure contains a secondary amine (piperidine NH) available for acylation, alkylation, or sulfonylation and a tertiary amine (pyrrolidine) that serves as a rigid, pre-organized recognition element. This dual-site architecture is demonstrated by published derivatives: N-benzyloxycarbonyl (Cbz) protection occurs selectively at the piperidine nitrogen in 1-benzyl-4-phenyl-4-(pyrrolidin-1-yl)piperidine, while the pyrrolidine remains available for further elaboration . In contrast, 4-phenylpiperidine offers only a single secondary amine handle, and 4-(1-pyrrolidinyl)piperidine lacks the aromatic ring necessary for π–π stacking interactions with biological targets . Derivatives based on this scaffold have been patented as dopamine D3 receptor ligands (US10577361, US8748608) reaching Ki values as low as 1.8 nM, demonstrating the scaffold's potential for high-affinity target engagement when appropriately decorated [1].

Parallel synthesis Kinase inhibitor design Targeted protein degradation

Supply Chain Differentiation: Cost and Regulatory Status as Selection Factors

4-Phenyl-4-(pyrrolidin-1-yl)piperidine is priced at approximately $948 per 50 mg ($18.96/mg) or $2,950 per 500 mg from major suppliers, compared to ~$50 per 1 g ($0.05/mg) for 4-phenylpiperidine and approximately ¥19,900 (~$140) per 25 g for 4-(1-pyrrolidinyl)piperidine . This represents a >300-fold cost premium per unit mass relative to 4-phenylpiperidine. Additionally, the compound is flagged as a 'controlled product' in at least one jurisdiction and carries a lead time of 3–4 weeks for non-stock orders, whereas both comparators are generally available off-the-shelf . These procurement constraints make the target compound suitable only for programs where its structural differentiation is functionally required.

Chemical sourcing Controlled substances Procurement risk assessment

Regulatory and Safety Profile: Controlled Status Versus Unrestricted Analogs

4-Phenyl-4-(pyrrolidin-1-yl)piperidine is designated as a controlled product in at least one jurisdiction and is explicitly labeled 'Restricted product' by distributors, while neither 4-phenylpiperidine nor 4-(1-pyrrolidinyl)piperidine carries such restrictions . The target compound is also classified as 'not for personal or veterinary use' and 'strictly for research purposes only,' whereas 4-phenylpiperidine is available as a general laboratory reagent without controlled status . This regulatory differentiation has direct implications for import licensing, institutional compliance documentation, and disposal procedures.

Controlled substance compliance Laboratory safety Import/export restrictions

Recommended Application Scenarios for 4-Phenyl-4-(pyrrolidin-1-yl)piperidine Based on Differentiation Evidence


Medicinal Chemistry: Divergent Library Synthesis from a Single 4,4-Disubstituted Piperidine Core

Programs requiring rapid exploration of structure–activity relationships (SAR) around a piperidine core benefit from the orthogonal reactivity of this scaffold. The secondary piperidine NH can be acylated, sulfonylated, or alkylated independently, while the pre-installed pyrrolidine ring serves as a fixed pharmacophoric element. This dual-handle architecture enables parallel synthesis of diverse compound libraries from a single advanced intermediate, as demonstrated by the published Cbz protection strategy . In contrast, 4-phenylpiperidine would require subsequent N-arylation or pyrrolidine introduction steps, adding synthetic complexity and reducing library throughput.

CNS Drug Discovery: Fine-Tuned Basicity for Blood–Brain Barrier Penetration Optimization

The predicted pKa of 9.86 positions this compound 0.34–0.46 units lower than its mono-substituted analogs, translating to a measurably higher free-base fraction at physiological pH. For CNS-targeted programs, this reduced basicity can be advantageous: excessively basic amines (pKa > 10) tend to be sequestered in acidic intracellular compartments (e.g., lysosomes), reducing free brain concentrations [1]. The target compound's intermediate pKa may offer a more favorable brain-to-plasma ratio compared to 4-phenylpiperidine, subject to experimental confirmation with the specific elaborated derivative.

Fragment-to-Lead Optimization: A Pre-Elaborated Fragment Spanning Fragment and Lead-Like Space

With a molecular weight of 230.35, the compound sits at the interface between fragment-like (MW < 250) and lead-like (MW 250–350) property space [2]. This makes it a strategic choice for fragment-to-lead campaigns where a single synthetic step can deliver a compound with sufficient potency for initial in vivo pharmacokinetic profiling, bypassing the multi-step growth typically required from smaller fragments such as 4-phenylpiperidine (MW 161). The pre-installed phenyl and pyrrolidine groups provide hydrophobic and hydrogen-bond acceptor functionality without additional synthetic investment.

Targeted Protein Degradation (PROTAC) and Bifunctional Molecule Design

The dual amine architecture enables sequential conjugation: the piperidine NH can be used to attach a linker to an E3 ligase ligand, while the pyrrolidine tertiary amine can be elaborated or retained as a recognition element for the target protein of interest. This regioselective functionalization, demonstrated in the literature through selective Cbz protection , is critical for constructing heterobifunctional degraders with defined attachment geometry—a requirement that cannot be met by molecules possessing only a single reactive amine handle.

Quote Request

Request a Quote for 4-Phenyl-4-(pyrrolidin-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.